molecular formula C17H20N4 B11990697 4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine

Cat. No.: B11990697
M. Wt: 280.37 g/mol
InChI Key: HMVNYMGCZAHKCT-XMHGGMMESA-N
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Description

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a pyridin-2-ylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine typically involves the condensation of 4-methylphenylpiperazine with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or aromatic derivatives.

Scientific Research Applications

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine
  • 4-(4-methoxyphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine
  • 4-(4-fluorophenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine

Uniqueness

4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific binding properties and selectivity towards certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-15-5-7-17(8-6-15)20-10-12-21(13-11-20)19-14-16-4-2-3-9-18-16/h2-9,14H,10-13H2,1H3/b19-14+

InChI Key

HMVNYMGCZAHKCT-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=N3

Origin of Product

United States

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